molecular formula C19H21NO4 B2877695 [2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate CAS No. 1794841-43-2

[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate

Cat. No. B2877695
CAS RN: 1794841-43-2
M. Wt: 327.38
InChI Key: YTOUTPIWQGONCY-UHFFFAOYSA-N
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Description

“[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate” is a chemical compound with the molecular formula C19H21NO4 and a molecular weight of 327.38. It is derived from 2-Methoxy-5-methylaniline, an aromatic amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-5-methylaniline, a component of the compound, include a melting point of 50-52 °C (lit.), a boiling point of 235 °C (lit.), a vapor density of 4.7 (vs air), and a vapor pressure of 2.6Pa at 20℃ . It is slightly soluble in hot water .

Scientific Research Applications

Synthesis and Chemical Properties

The research into compounds with similar structures to "[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate" often explores innovative synthetic routes and chemical transformations. For instance, studies on the synthesis of 1,3-terphenyls from aryl ketones highlight novel synthons for creating complex aromatic compounds, demonstrating the versatility of related chemical frameworks in facilitating ring transformation reactions and enabling the synthesis of symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996). Another study investigates palladium-catalyzed α-oxidation of aromatic ketones, leading to various 2-(2-methylphenyl)-2-oxoethyl acetates, showcasing the applicability of similar compounds in organic synthesis and the exploration of their chemical behaviors (Chen et al., 2016).

Crystallography and Material Science

Research on isochroman derivatives, which share some structural similarities, emphasizes their crystallization behaviors and potential applications in material science. The study of their tendency to crystallize in chiral space groups could inform the development of novel materials with specific optical properties (Palusiak et al., 2004). This area of research is crucial for advancing the understanding of molecular packing and its implications for material characteristics.

Biological Applications and Drug Design

Although specific information related to the biological applications of "this compound" was not found, studies on structurally related compounds offer insights into potential biological activities and applications in drug design. The synthesis and investigation of novel compounds for their inhibitory activity against enzymes or receptors could be relevant. For example, the design, synthesis, and evaluation of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors illustrate how similar compounds could be tailored for therapeutic purposes, addressing the need for novel drugs in treating diabetic complications (Ali et al., 2012).

Safety and Hazards

2-Methoxy-5-methylaniline, a component of the compound, is classified as a hazardous substance. It has hazard statements H302-H319-H350 and precautionary statements P201-P301+P312+P330-P305+P351+P338-P308+P313 . It is recommended to handle it with care.

properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13-4-7-15(8-5-13)11-19(22)24-12-18(21)20-16-10-14(2)6-9-17(16)23-3/h4-10H,11-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOUTPIWQGONCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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